2-Fluoro-3-iodopyrazine
Overview
Description
2-Fluoro-3-iodopyrazine is a heterocyclic organic compound with the molecular formula C4H2FIN2. It consists of a pyrazine ring substituted with a fluorine atom at the 2-position and an iodine atom at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-iodopyrazine typically involves the lithiation of fluoropyrazine followed by iodination. One common method includes the use of lithium tetramethylpiperidide (LTMP) as a base to deprotonate the fluoropyrazine, followed by the addition of iodine to introduce the iodine substituent at the 3-position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale lithiation and iodination reactions under controlled conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-iodopyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Lithiation: LTMP is commonly used for lithiation.
Iodination: Iodine is used to introduce the iodine substituent.
Cross-Coupling Reagents: Palladium catalysts, along with appropriate ligands and bases, are used in cross-coupling reactions.
Major Products:
Substituted Pyrazines: Various substituted pyrazines can be synthesized through nucleophilic substitution.
Biaryl Compounds: Cross-coupling reactions yield biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Fluoro-3-iodopyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Coordination Polymers: It is involved in the formation of coordination polymers with metals, which have applications in catalysis and material science.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodopyrazine is primarily related to its ability to participate in various chemical reactions due to the presence of both fluorine and iodine substituents. Fluorine, being a strong electron-withdrawing group, enhances the electrophilicity of adjacent carbons, while iodine, being a larger halogen, contributes to the steric properties of the molecule. These characteristics influence the reactivity and interaction of the compound with other molecules.
Comparison with Similar Compounds
- 2-Fluoro-3-iodopyridine
- 2-Fluoro-3-bromopyrazine
- 2-Fluoro-3-chloropyrazine
Comparison: 2-Fluoro-3-iodopyrazine is unique due to the combination of fluorine and iodine substituents, which impart distinct electronic and steric properties.
Properties
IUPAC Name |
2-fluoro-3-iodopyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FIN2/c5-3-4(6)8-2-1-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDOFCZYQIJHRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572070 | |
Record name | 2-Fluoro-3-iodopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206278-26-4 | |
Record name | 2-Fluoro-3-iodopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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